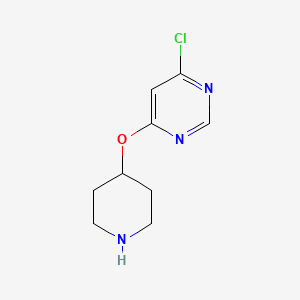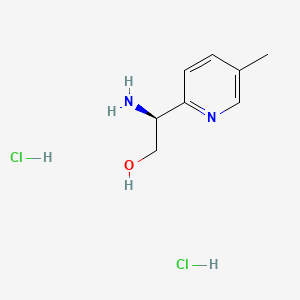![molecular formula C9H5F4NO3 B13485740 3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid CAS No. 935292-89-0](/img/structure/B13485740.png)
3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H5F4NO3. It is a derivative of benzoic acid, where the hydrogen atoms are substituted with fluorine and trifluoroacetamido groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(trifluoroacetamido)benzoic acid typically involves the introduction of fluorine and trifluoroacetamido groups onto a benzoic acid scaffold. One common method is the reaction of 3-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
3-Fluoro-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The trifluoroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids .
科学研究应用
3-Fluoro-2-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-fluoro-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can also enhance the compound’s binding affinity to certain proteins, making it a potent inhibitor .
相似化合物的比较
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of trifluoroacetamido.
3-Fluorobenzoic acid: Lacks the trifluoroacetamido group, making it less reactive in certain conditions.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group at a different position, affecting its chemical properties.
Uniqueness
3-Fluoro-2-(trifluoroacetamido)benzoic acid is unique due to the presence of both fluorine and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
935292-89-0 |
|---|---|
分子式 |
C9H5F4NO3 |
分子量 |
251.13 g/mol |
IUPAC 名称 |
3-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-5-3-1-2-4(7(15)16)6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
InChI 键 |
FLEFUHVFUGMNKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)

![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)

